Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol
CAS No.: 63500-72-1
Cat. No.: VC16969768
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63500-72-1 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 4-methyl-2-phenyloxan-4-ol |
| Standard InChI | InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
| Standard InChI Key | UUQVBQLAIFOJHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCOC(C1)C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol features a tetrahydropyran backbone substituted with a methyl group at position 4, a phenyl group at position 2, and a hydroxyl group also at position 4. The compound’s stereochemistry and functional group arrangement influence its physicochemical behavior and reactivity.
Table 1: Basic Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 63500-72-1 | |
| Molecular Formula | ||
| Molar Mass | 192.25 g/mol | |
| Exact Mass | 192.11508 g/mol | |
| Polar Surface Area | 29.46 Ų | |
| Synonyms | 4-Methyl-2-phenyloxan-4-ol |
The hydroxyl and ether groups contribute to its polarity, enabling solubility in polar organic solvents. Computational studies predict a density close to 1.01 g/cm³, analogous to structurally similar compounds like tetrahydro-4-methylene-2-phenyl-2H-pyran .
Synthesis via Prins Cyclization
Prins cyclization is a pivotal method for synthesizing tetrahydropyran derivatives. While direct data on Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol synthesis is limited, analogous pathways for related compounds provide insights. For example, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florol) is synthesized via Fe-modified silica-catalyzed Prins cyclization of isoprenol and isovaleraldehyde .
Key Reaction Conditions
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Catalysts: Iron nitrate or chloride supported on silica.
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Temperature: 80–120°C.
For the phenyl variant, substituting isovaleraldehyde with benzaldehyde derivatives could yield Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol. Catalyst characterization via XRD and TPD of pyridine confirms iron-silica interactions critical for cyclization efficiency .
Physicochemical Properties
Experimental data on the target compound remains sparse, but computed and analog-derived properties are informative:
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | ~257°C (analogous to ) | |
| Density | ~1.01 g/cm³ | |
| Solubility | Moderate in ethanol, acetone | – |
The hydroxyl group enhances hydrogen-bonding capacity, suggesting higher solubility in alcohols compared to non-polar analogs .
Analytical Characterization
Modern spectroscopic techniques are critical for characterizing Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol:
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NMR: and NMR spectra resolve ring protons and substituents.
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MS: High-resolution mass spectrometry confirms the molecular ion at 192.115 .
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Chromatography: HPLC or GC-MS ensures purity, particularly in industrial batches .
Future Research Directions
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Synthetic Optimization: Exploring greener catalysts (e.g., biocatalysts) for Prins cyclization.
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Application Studies: Olfactory profiling and stability testing in fragrance formulations.
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Toxicokinetics: In vivo studies to validate read-across safety models.
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